molecular formula C24H22N2O2 B012407 5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one CAS No. 105931-88-2

5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one

Cat. No. B012407
M. Wt: 370.4 g/mol
InChI Key: ZNNXJHMWQNPUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one, commonly known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in 1977 by Roche Pharmaceuticals and has since been used in various scientific research applications.

Mechanism Of Action

Ro 5-4864 binds selectively to the PBR and modulates its activity. The exact mechanism of action is not fully understood, but it is believed to involve the regulation of mitochondrial function, calcium homeostasis, and reactive oxygen species (ROS) production. Ro 5-4864 has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which may contribute to its therapeutic potential.

Biochemical And Physiological Effects

Ro 5-4864 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce neuroinflammation and oxidative stress, protect against neurodegeneration, and inhibit cancer cell proliferation. Ro 5-4864 has also been shown to enhance steroidogenesis and immune function. However, the exact physiological effects of Ro 5-4864 are still under investigation.

Advantages And Limitations For Lab Experiments

Ro 5-4864 has several advantages for lab experiments. It is a selective ligand for the PBR, which allows for specific targeting of this receptor. It is also relatively stable and can be synthesized in large quantities. However, Ro 5-4864 has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.

Future Directions

For Ro 5-4864 include further investigation as a therapeutic agent and as a tool to study the PBR.

Synthesis Methods

Ro 5-4864 can be synthesized by reacting benzyl chloride with 4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain Ro 5-4864. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

Ro 5-4864 has been used in various scientific research applications, including studies on the GABA-A receptor system, which is the target of benzodiazepines. It has been found to bind selectively to the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane and is involved in various cellular processes such as steroidogenesis, apoptosis, and immune function. Ro 5-4864 has also been used in studies on neuroinflammation, neurodegeneration, and cancer.

properties

CAS RN

105931-88-2

Product Name

5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

5-acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C24H22N2O2/c1-18(27)26-22-15-9-8-14-21(22)25(17-19-10-4-2-5-11-19)24(28)16-23(26)20-12-6-3-7-13-20/h2-15,23H,16-17H2,1H3

InChI Key

ZNNXJHMWQNPUBZ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

synonyms

1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one

Origin of Product

United States

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